Desoxycorticosterone Pivalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOIQBFMTVCINR-WWMZEODYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046036 | |
| Record name | Desoxycorticosterone pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Desoxycorticosterone pivalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
808-48-0 | |
| Record name | Desoxycorticosterone pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoxycorticosterone pivalate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desoxycorticosterone pivalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desoxycorticosterone pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desoxycortone pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESOXYCORTICOSTERONE PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16665T4A2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Molecular Mechanisms of Desoxycorticosterone Pivalate
Mechanism of Action: Mineralocorticoid Receptor Binding and Cellular Response
The mechanism of action for desoxycorticosterone pivalate (B1233124) is analogous to other adrenocorticoid hormones, initiating its effects by interacting with specific intracellular receptors. nih.gov This interaction triggers a cascade of events that alters cellular function, particularly in renal tissues.
The primary molecular target for desoxycorticosterone pivalate is the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. drugbank.comnih.gov DOCP, being a steroid hormone, is lipid-soluble and diffuses across the cell membrane into the cytoplasm of target cells. There, it binds to MR proteins, acting as an agonist. drugbank.com This binding event is the first and most critical step in initiating the drug's mineralocorticoid effects.
Upon binding, the mineralocorticoid receptor undergoes a conformational change, leading to the formation of an activated steroid-receptor complex. drugbank.comnih.gov This newly formed complex then translocates from the cytoplasm into the cell nucleus. nih.govnih.gov
Once inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as hormone response elements, or more specifically, mineralocorticoid response elements (MREs), located in the promoter regions of target genes. drugbank.com This binding action controls the rate of synthesis of proteins by initiating the transcription of cellular DNA into messenger RNA (mRNA). nih.govnih.gov The newly synthesized mRNA is then translated into specific proteins that carry out the physiological effects of the hormone. nih.gov This genomic mechanism underscores that the effects of DOCP are not immediate but require time for gene transcription and protein synthesis to occur.
This compound is recognized as having the same qualitative physiological effects as aldosterone (B195564), the principal endogenous mineralocorticoid in mammals. nih.govtodaysveterinarypractice.com Both compounds act on the same mineralocorticoid receptors and trigger the same intracellular signaling pathway to regulate electrolyte and water homeostasis. todaysveterinarypractice.comresearchgate.net Treatment with DOCP effectively replaces the mineralocorticoid actions of aldosterone, preventing the biochemical abnormalities associated with aldosterone deficiency. researchgate.net Its primary function is to mimic aldosterone's role in increasing sodium retention and promoting potassium excretion. todaysveterinarypractice.com
Mineralocorticoid Activity Profile of this compound
The defining characteristic of this compound is its potent mineralocorticoid activity, which primarily involves the regulation of sodium and potassium levels via its action on the kidneys. drugbank.comnih.gov It is generally considered to have no significant glucocorticoid activity. todaysveterinarypractice.com
The most important therapeutic effect of DOCP is the increased rate of renal tubular absorption of sodium. nih.govnih.gov This action occurs at several points along the nephron, including the proximal convoluted tubule and, more significantly, the distal tubule and collecting ducts. nih.govtodaysveterinarypractice.com The most intense effect on sodium absorption is observed in the thick portion of the ascending limb of the loop of Henle. nih.gov
By promoting the reabsorption of sodium, DOCP also facilitates the retention of chloride and water due to the osmotic gradient created. nih.govtodaysveterinarypractice.com This leads to an expansion of extracellular fluid volume and blood volume. nih.govnih.gov Concurrently with sodium retention, DOCP enhances the renal excretion of potassium. todaysveterinarypractice.comvcahospitals.com This is a direct consequence of sodium resorption, which drives potassium from the extracellular fluid into the renal tubules for excretion. nih.gov
Table 1: Summary of Key Mineralocorticoid Effects of this compound
| Parameter | Effect | Primary Mechanism |
| Serum Sodium | Increased | Enhanced reabsorption in renal tubules. drugbank.comnih.gov |
| Serum Potassium | Decreased | Increased excretion in exchange for sodium reabsorption. todaysveterinarypractice.comvcahospitals.com |
| Serum Chloride | Increased | Follows sodium reabsorption to maintain electrochemical neutrality. nih.govtodaysveterinarypractice.com |
| Extracellular Fluid Volume | Increased | Osmotic water retention secondary to sodium and chloride retention. nih.govnih.gov |
| Blood Volume | Increased | Consequence of expanded extracellular fluid volume. nih.govnih.gov |
Potassium Excretion Mechanisms
This compound (DOCP) enhances the renal excretion of potassium. nih.gov This process is intrinsically linked to its primary mechanism of increasing sodium reabsorption in the kidneys. The resorption of sodium from the renal tubules creates an electrochemical gradient that draws potassium from the extracellular fluid into the tubules, thereby promoting its excretion in the urine. nih.gov This action is a key component of its efficacy in managing conditions characterized by hyperkalemia.
Influence on Water Retention and Extracellular Fluid Volume
DOCP plays a significant role in fluid balance by promoting water retention and expanding the extracellular fluid volume. nih.gov The primary driver for this effect is the enhanced retention of sodium, chloride, and bicarbonate in the kidneys. nih.gov This increase in solute concentration creates an osmotic gradient that facilitates the absorption of water from the renal tubules. nih.gov The subsequent increase in extracellular fluid volume leads to an expansion of blood volume, which can improve venous return to the heart and cardiac output. nih.gov
Assessment of Glucocorticoid Activity or Lack Thereof
This compound is generally considered to have minimal to no glucocorticoid activity. todaysveterinarypractice.com This specificity allows for its use as a targeted mineralocorticoid replacement therapy. Because it lacks significant glucocorticoid effects, its dose can be adjusted to manage electrolyte and fluid balance without concurrently affecting glucocorticoid-sensitive systems. todaysveterinarypractice.com For patients with deficiencies in both mineralocorticoids and glucocorticoids, DOCP is typically administered in conjunction with a glucocorticoid replacement therapy, such as prednisone (B1679067) or prednisolone. todaysveterinarypractice.com
Pharmacodynamics: Physiological Effects and Systemic Impact
Regulation of Serum Electrolyte Concentrations (Sodium, Potassium, Chloride)
The administration of this compound leads to a direct regulation of serum electrolyte levels. By increasing the rate of renal tubular absorption of sodium, it causes a corresponding increase in serum sodium concentrations. drugbank.com Chloride ions tend to follow the reabsorbed sodium, contributing to an increase in serum chloride levels. nih.gov Concurrently, DOCP promotes the excretion of potassium, which results in a decrease in serum potassium concentrations. drugbank.com Clinical field trials have demonstrated that DOCP is effective in normalizing serum sodium and potassium concentrations in dogs with primary adrenocortical insufficiency. todaysveterinarypractice.com
The following table summarizes the effects of this compound on serum electrolytes based on research findings.
| Electrolyte | Effect of this compound | Mechanism |
| Sodium (Na+) | Increase | Enhanced renal tubular reabsorption drugbank.com |
| Potassium (K+) | Decrease | Increased renal excretion secondary to sodium resorption drugbank.com |
| Chloride (Cl-) | Increase | Follows sodium reabsorption nih.gov |
Effects on Renal Function and Urine Specific Gravity
This compound influences renal function primarily through its potent mineralocorticoid effects. In safety studies involving healthy dogs receiving high doses of DOCP, observed changes consistent with the drug's pharmacological action included decreased blood urea (B33335) nitrogen (BUN) and decreased urine specific gravity. todaysveterinarypractice.com Another randomized controlled clinical trial in dogs with hypoadrenocorticism found that dogs on a standard dose protocol had lower urine specific gravities compared to those on a low-dose protocol. nih.gov
The table below presents findings from a safety study on the effects of this compound on renal parameters in healthy dogs.
| Parameter | Observed Effect |
| Blood Urea Nitrogen (BUN) | Decrease todaysveterinarypractice.com |
| Urine Specific Gravity | Decrease todaysveterinarypractice.comnih.gov |
Impact on Plasma Renin Activity (PRA)
This compound has a significant impact on the renin-angiotensin-aldosterone system (RAAS), specifically on plasma renin activity (PRA). In individuals with mineralocorticoid deficiency, the RAAS is typically upregulated, leading to elevated PRA. Treatment with DOCP helps to normalize this by providing an exogenous mineralocorticoid, which suppresses the release of renin. nih.gov A 2014 study comparing dogs treated with fludrocortisone (B194907) versus DOCP found that the increased baseline PRA levels normalized after treatment with DOCP, but not with fludrocortisone. todaysveterinarypractice.comnih.gov This suggests that DOCP is highly effective at suppressing the hypersecretion of renin associated with aldosterone deficiency. nih.govnih.gov In some cases, standard doses of DOCP can lead to the over-suppression of PRA. nih.gov
The following table summarizes the findings of a comparative study on the effect of different mineralocorticoid treatments on Plasma Renin Activity (PRA).
| Treatment Group | Effect on Plasma Renin Activity (PRA) |
| This compound (DOCP) | Normalization of elevated PRA levels todaysveterinarypractice.comnih.gov |
| Fludrocortisone | Did not normalize elevated PRA levels todaysveterinarypractice.comnih.gov |
Influence on Blood Volume and Hematocrit
This compound (DOCP), a long-acting analogue of the endogenous mineralocorticoid aldosterone, exerts significant influence over blood volume and hematocrit primarily through its effects on electrolyte and water balance. todaysveterinarypractice.comwikipedia.org Its mechanism of action is centered on the renal system, where it modulates the transport of sodium and potassium, leading to secondary effects on body fluid dynamics. vcahospitals.com
The principal effect of DOCP is the enhancement of sodium reabsorption within the renal tubules. nih.gov This action occurs as DOCP binds to mineralocorticoid receptors in the cytoplasm of kidney cells, forming a complex that moves into the nucleus to direct the synthesis of specific proteins. nih.govnih.gov These proteins upregulate sodium and potassium transport mechanisms. The increased rate of renal tubular absorption of sodium, along with chloride, creates an osmotic gradient that promotes the passive reabsorption of water from the renal tubules. todaysveterinarypractice.comnih.govnih.gov
This enhanced retention of sodium and water leads to an expansion of the extracellular fluid volume. nih.gov As the extracellular fluid compartment grows, there is a corresponding increase in plasma volume, which is a direct component of total blood volume. nih.govdrugbank.com Consequently, the administration of DOCP results in an expanded blood volume. nih.govdrugbank.com This physiological response can improve venous return to the heart and cardiac output. nih.gov Clinical observations in canine patients treated with DOCP for hypoadrenocorticism include body weight increases, which are consistent with fluid retention and volume expansion. todaysveterinarypractice.comnih.gov If dosages are too high or administration is prolonged, this effect can lead to signs of fluid overload, such as edema and cardiac enlargement. nih.gov
The hematocrit, which is the ratio of the volume of red blood cells to the total volume of blood, is inversely affected by these changes in plasma volume. As DOCP induces an increase in the plasma component of the blood, the relative concentration of red blood cells is diluted. This hemodilution results in a concomitant fall in hematocrit. nih.govdrugbank.com
Table 1: Physiological Effects of this compound Influencing Blood Volume
| Physiological Parameter | Effect of this compound | Consequence | Citation |
|---|---|---|---|
| Renal Sodium Reabsorption | Increased | Creates osmotic gradient for water retention | todaysveterinarypractice.comnih.gov |
| Water Retention | Increased | Expands extracellular fluid volume | nih.gov |
| Extracellular Fluid Volume | Increased | Increases plasma volume | nih.gov |
| Blood Volume | Increased | Raises total volume of blood in circulation | nih.govdrugbank.com |
Table 2: Clinical Research Findings Consistent with Blood Volume Expansion in Canines with Hypoadrenocorticism Treated with this compound
| Finding | Observation | Study Details | Citation |
|---|---|---|---|
| Body Weight | 91.9% of dogs (34 of 37) gained weight during the 90-day study period. | Randomized controlled trial investigating standard vs. low-dose DOCP. | nih.gov |
| Body Weight | Body weight increased from a median of 25.0 kg at discharge to 29.1 kg at study completion in the low-dose group. | Randomized controlled trial investigating standard vs. low-dose DOCP. | nih.gov |
| Clinical Signs | Treatment with DOCP resulted in normalization of serum electrolytes and increases in body weight. | Findings from two well-controlled clinical field trials. | todaysveterinarypractice.com |
Clinical Efficacy and Therapeutic Applications
Management of Primary Hypoadrenocorticism (Addison's Disease)
DOCP serves as a cornerstone in the long-term management of primary hypoadrenocorticism in dogs, offering a reliable method for mineralocorticoid replacement. todaysveterinarypractice.comvcahospitals.com Its use is aimed at restoring physiological stability and enabling a good quality of life for affected animals. vettimes.com
Primary hypoadrenocorticism leads to a lack of aldosterone (B195564), causing hyponatremia (low sodium) and hyperkalemia (high potassium). researchgate.net These electrolyte disturbances result in a cascade of clinical signs, including lethargy, anorexia, vomiting, weight loss, and in severe cases, hypovolemic collapse. researchgate.netnih.govvettimes.com
Table 1: Impact of Desoxycorticosterone Pivalate (B1233124) (DOCP) on Key Clinical Parameters in Dogs with Primary Hypoadrenocorticism
| Parameter | Pre-treatment Status | Post-treatment Outcome with DOCP | Reference |
|---|---|---|---|
| Serum Sodium | Hyponatremia (Low) | Normalization to within reference range | todaysveterinarypractice.comtodaysveterinarypractice.comgla.ac.uk |
| Serum Potassium | Hyperkalemia (High) | Normalization to within reference range | todaysveterinarypractice.comtodaysveterinarypractice.comgla.ac.uk |
| Clinical Signs (Lethargy, Anorexia, Vomiting) | Present and often severe | Significant improvement or complete resolution | researchgate.netnih.gov |
| Body Weight | Often decreased | Increase towards a healthy weight | todaysveterinarypractice.com |
Desoxycorticosterone pivalate possesses potent mineralocorticoid activity but is generally considered to have no significant glucocorticoid effects. todaysveterinarypractice.comvettimes.com Primary hypoadrenocorticism involves a deficiency of both mineralocorticoids and glucocorticoids. nih.gov Therefore, concurrent supplementation with a glucocorticoid, such as prednisone (B1679067) or prednisolone, is essential for the comprehensive management of the disease in most dogs. vettimes.comamazonaws.com
The co-administration of a glucocorticoid addresses the cortisol deficiency, which is responsible for clinical signs such as inappetence, lethargy, and gastrointestinal issues. amazonaws.com One of the advantages of using DOCP is the ability to titrate the mineralocorticoid and glucocorticoid doses independently, allowing for a more tailored treatment regimen for each individual patient. vettimes.comvettimes.com
Fludrocortisone (B194907) acetate (B1210297) is an oral medication that has both mineralocorticoid and glucocorticoid activity and is another option for the management of canine hypoadrenocorticism. todaysveterinarypractice.comamazonaws.com Several studies and clinical observations have compared the efficacy of DOCP with fludrocortisone acetate.
Both DOCP and fludrocortisone acetate can be effective in managing primary hypoadrenocorticism. todaysveterinarypractice.com Studies have suggested a similar clinical response between the two drugs in many cases. todaysveterinarypractice.com However, some reports indicate that DOCP may provide a better clinical response and more effective long-term control of electrolytes. researchgate.netmdpi.com In a retrospective study, improvements in clinical signs and electrolyte imbalances were significantly better after treatment with DOCP compared to fludrocortisone. researchgate.net
A notable difference between the two treatments lies in their side effect profiles, particularly concerning polyuria (excessive urination) and polydipsia (excessive thirst). The glucocorticoid activity of fludrocortisone can contribute to these side effects, especially at higher doses required to normalize electrolytes. todaysveterinarypractice.comnih.govgla.ac.ukamazonaws.com In contrast, DOCP has minimal glucocorticoid activity, and its dose can be adjusted without directly impacting glucocorticoid delivery. todaysveterinarypractice.com
Patients experiencing persistent polyuria and polydipsia while on fludrocortisone may see a resolution of these signs when switched to DOCP. todaysveterinarypractice.comamazonaws.com In one study, 10 out of 54 dogs with adverse effects from fludrocortisone, including polyuria and polydipsia, did not improve until they were switched to DOCP. amazonaws.com
Table 2: Comparative Adverse Effect Profile of DOCP and Fludrocortisone Acetate
| Adverse Effect | This compound (DOCP) | Fludrocortisone Acetate | Reference |
|---|---|---|---|
| Polyuria/Polydipsia | Less common; may occur with concurrent high-dose glucocorticoid therapy | More common due to inherent glucocorticoid activity | todaysveterinarypractice.comgla.ac.ukamazonaws.com |
| Other Glucocorticoid-related Effects (e.g., polyphagia, hair loss) | Not directly associated with DOCP | Can occur, especially at higher doses | nih.govgla.ac.ukamazonaws.com |
Plasma renin activity (PRA) is a sensitive indicator of mineralocorticoid status. In dogs with hypoadrenocorticism, PRA is typically elevated. vettimes.comresearchgate.net Studies have shown that treatment with DOCP effectively suppresses and normalizes PRA. gla.ac.ukvettimes.comresearchgate.net In contrast, treatment with fludrocortisone often fails to normalize PRA, with levels remaining persistently increased. vettimes.comresearchgate.netsemanticscholar.org
Furthermore, research indicates that serum sodium and potassium concentrations are more consistently within the reference range in dogs treated with DOCP compared to those treated with fludrocortisone. todaysveterinarypractice.comresearchgate.net One study found that plasma sodium concentrations were higher and potassium concentrations were lower with DOCP treatment compared to fludrocortisone treatment. researchgate.net These findings suggest that DOCP may provide more effective and consistent control of electrolyte balance. vettimes.com
Comparative Efficacy Studies with Fludrocortisone Acetate
Application in Specific Animal Models and Species
The therapeutic utility of this compound has been primarily documented in companion animals, with dogs being the most extensively studied species. Research has also been extended to cats, although to a lesser extent due to the rarity of hypoadrenocorticism in this species.
In canine research models of naturally occurring primary hypoadrenocorticism, DOCP has proven to be a safe and effective therapy for replacing mineralocorticoid deficiencies. nih.govtodaysveterinarypractice.com Clinical trials have demonstrated that DOCP successfully controls the clinical signs associated with the disease and normalizes biochemical imbalances. todaysveterinarypractice.com
A pivotal area of research has been the investigation of optimal dosing protocols. While a standard dose was established, multiple studies have explored the efficacy of lower initial doses. A retrospective study of 49 dogs found that initial DOCP doses lower than the standard 2.2 mg/kg were effective in managing serum electrolyte concentrations without negatively impacting survival. nih.gov Another prospective, randomized controlled clinical trial involving 37 dogs with newly diagnosed primary hypoadrenocorticism compared a low-dose (1.1 mg/kg) protocol to a standard-dose (2.2 mg/kg) protocol. The study concluded that the low-dose protocol was safe and effective for most dogs, suggesting that standard doses may lead to biochemical signs of overtreatment. nih.govmsu.edu
Further research has focused on comparing different formulations of DOCP. A double-blind field trial with 152 dogs with primary adrenocortical insufficiency compared two formulations, Zycortal and Percorten-V. The study found that Zycortal was non-inferior to Percorten-V in managing clinical signs and controlling serum sodium and potassium concentrations at both 90 and 180 days post-treatment initiation. todaysveterinarypractice.com These studies underscore the consistent efficacy of DOCP in research settings for managing canine hypoadrenocorticism.
| Study Type | Number of Dogs | Key Findings | Reference |
|---|---|---|---|
| Retrospective Study | 49 | Initial doses less than 2.2 mg/kg were effective in controlling electrolyte concentrations without adverse effects on survival. | nih.gov |
| Randomized Controlled Trial | 37 | A low-dose protocol (1.1 mg/kg) was found to be safe and effective, with standard doses (2.2 mg/kg) more likely to show biochemical evidence of overtreatment. | nih.govmsu.edu |
| Double-Blind Field Trial | 152 | Zycortal was non-inferior to Percorten-V for managing clinical signs and normalizing serum electrolytes over 180 days. | todaysveterinarypractice.com |
Primary hypoadrenocorticism is an uncommon diagnosis in cats, and consequently, research into the use of DOCP in this species is limited primarily to case reports and small case series. vcahospitals.com Despite the limited data, these studies indicate that DOCP can be used successfully for mineralocorticoid supplementation in feline patients. vcahospitals.com
Available reports suggest that cats may require higher doses of DOCP compared to dogs to achieve therapeutic goals. vcahospitals.com Successful management has been documented in several cases where DOCP, in conjunction with prednisolone, effectively controlled the clinical and biochemical abnormalities of hypoadrenocorticism. The long-term prognosis for cats with non-neoplastic-associated hypoadrenocorticism that survive the initial crisis is generally favorable with appropriate treatment.
Based on available research, the application of this compound for the treatment of hypoadrenocorticism has been primarily focused on canine and feline species. There is a lack of documented studies on the use of DOCP for managing hypoadrenocorticism in other mammalian species such as mice or kangaroos. Laboratory animal models, including mice, are crucial in biomedical research for studying various human diseases, but specific research on DOCP for adrenal insufficiency in these models is not prominent in the literature. nih.gov
Assessment of Treatment Success in Clinical Trials
The success of this compound therapy in clinical trials is evaluated through a combination of clinical improvement and the normalization of key laboratory parameters.
A primary goal of DOCP therapy is the resolution of clinical signs associated with mineralocorticoid deficiency. Successful treatment is characterized by the reversal of signs such as lethargy, anorexia, dehydration, weakness, and weight loss. todaysveterinarypractice.com An increase in body weight is a common positive outcome observed in dogs undergoing successful DOCP therapy. msu.edu In a study involving 37 dogs, 91.9% gained weight during the 90-day trial period. msu.edu Monitoring for the absence of these clinical signs is a fundamental component of assessing treatment efficacy.
The cornerstone of monitoring and assessing the efficacy of DOCP treatment is the evaluation of serum biochemical markers. The most critical of these are the serum concentrations of sodium (Na+) and potassium (K+), and the resulting sodium-to-potassium (Na:K) ratio. Hypoadrenocorticism leads to hyponatremia (low sodium) and hyperkalemia (high potassium), causing a dangerously low Na:K ratio.
Successful DOCP therapy leads to the normalization of these electrolytes. todaysveterinarypractice.com Clinical trials consistently demonstrate that DOCP effectively increases serum sodium, promotes potassium excretion, and restores the Na:K ratio to within the normal reference range (typically above 27:1 or 32:1, depending on the study). nih.govnih.gov For instance, in a randomized controlled trial, mean serum Na:K ratios were maintained at or above 32 in both low-dose and standard-dose groups throughout the study. nih.gov
Another biochemical marker frequently monitored is Blood Urea (B33335) Nitrogen (BUN). Elevated BUN can occur secondary to dehydration and reduced renal perfusion in untreated hypoadrenocorticism. Normalization of BUN concentrations is an additional indicator of effective treatment and improved hydration status. todaysveterinarypractice.com Furthermore, some studies utilize plasma renin activity (PRA) as a monitoring tool. In healthy animals, renin activity decreases with mineralocorticoid supplementation. Research has shown that increased baseline PRA levels in dogs with hypoadrenocorticism normalize after treatment with DOCP, indicating effective replacement therapy. nih.gov
| Biochemical Marker | Abnormality in Hypoadrenocorticism | Goal of DOCP Therapy | Reference |
|---|---|---|---|
| Serum Sodium (Na+) | Decreased (Hyponatremia) | Increase to within normal reference range | todaysveterinarypractice.com |
| Serum Potassium (K+) | Increased (Hyperkalemia) | Decrease to within normal reference range | todaysveterinarypractice.com |
| Sodium-to-Potassium (Na:K) Ratio | Decreased | Increase to >27 or >32 | nih.govnih.gov |
| Blood Urea Nitrogen (BUN) | Increased (Azotemia) | Decrease to within normal reference range | todaysveterinarypractice.com |
| Plasma Renin Activity (PRA) | Increased | Decrease/suppress to within normal range | nih.gov |
Pharmacokinetic Studies and Research Methodologies
Absorption and Bioavailability Research
Desoxycorticosterone pivalate (B1233124) is formulated as a microcrystalline suspension, which allows for slow dissolution at the injection site and prolonged drug release. todaysveterinarypractice.com This formulation is designed for parenteral administration, with studies showing differences in absorption based on the injection route. Pharmacokinetic research on a specific formulation, Zycortal, revealed that subcutaneous administration resulted in a longer half-life of 17 days compared to an 8-day half-life when administered intramuscularly, indicating that the absorption rate influences the duration of action. todaysveterinarypractice.commagonlinelibrary.com
Research into the bioavailability of the active compound has shown that desoxycorticosterone pivalate is effectively a prodrug. Pilot pharmacokinetic experiments in dogs with hypoadrenocorticism demonstrated that the parent compound, DOCP, was not detectable in any serum samples following administration. tandfonline.comresearchgate.nettandfonline.com This finding suggests a rapid and complete conversion of DOCP to its active metabolite, desoxycorticosterone (DOC), indicating high bioavailability of the active moiety. tandfonline.comresearchgate.nettandfonline.com
Distribution Profile of this compound and its Active Metabolite
Once this compound is converted to its active form, desoxycorticosterone (DOC), it is distributed throughout the body. A significant characteristic of DOC's distribution is its high affinity for plasma proteins. nih.govresearchgate.net Approximately 90% of circulating DOC binds to these proteins. nih.govresearchgate.net
Biotransformation and Metabolic Pathways (Conversion to Desoxycorticosterone)
This compound is a long-acting ester prodrug that requires biotransformation to become pharmacologically active. tandfonline.com The metabolic process involves the cleavage of the pivalate ester group from the parent molecule, a reaction catalyzed by esterase enzymes present in the body. This conversion yields the active mineralocorticoid, desoxycorticosterone (DOC). tandfonline.comtandfonline.com
Studies have consistently shown this conversion to be highly efficient. In pharmacokinetic analyses of dogs treated with DOCP, researchers were unable to detect the parent ester in serum samples. researchgate.netresearchgate.net This suggests a near 100% conversion of this compound to desoxycorticosterone following administration. tandfonline.comresearchgate.nettandfonline.com The rapid and complete nature of this biotransformation is a key feature of its pharmacokinetic profile.
Methodologies for Pharmacokinetic Analysis
The quantification of this compound and its active metabolite in biological matrices is crucial for pharmacokinetic studies. Due to the low concentrations and the chemical similarity to endogenous steroids, highly sensitive and specific analytical methods are required. tandfonline.com
Mass spectrometry-based methods have become the standard for the analysis of DOCP and DOC. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique due to its high sensitivity and specificity. tandfonline.comtandfonline.com This method allows for the accurate measurement of both the parent drug and its metabolite in serum. tandfonline.comtandfonline.com Gas chromatography-tandem mass spectrometry (GC-MS/MS) has also been developed for the analysis of DOCP and DOC-methoxime trimethylsilyl (B98337) derivatives, though LC-MS/MS is often favored for its greater sensitivity. researchgate.nettandfonline.com
The reliability of pharmacokinetic data depends on the rigorous validation of the analytical methods used. For the LC-MS/MS analysis of desoxycorticosterone (DOC) and this compound (DOCP), validation procedures confirm the method's performance characteristics.
Linearity: Standard curves for both DOC and DOCP have demonstrated excellent linearity, with coefficients of determination (R²) consistently high, indicating a reliable correlation between concentration and instrument response. tandfonline.com
Precision and Accuracy: The precision of the assay is assessed by the relative standard deviation (%RSD), while accuracy is determined by comparing measured concentrations in quality control samples to their nominal values. Studies have reported high levels of both precision and accuracy across a range of concentrations. tandfonline.com
Detection Limits: The sensitivity of the LC-MS/MS method is defined by its limits of detection (LOD). For DOC, the LOD has been reported as 0.029 ng/mL, and for DOCP, it is 0.019 ng/mL, allowing for the quantification of very low levels of these compounds in serum. tandfonline.comresearchgate.nettandfonline.com
The following tables summarize the accuracy validation data for the LC-MS/MS method.
Table 1: Accuracy of Desoxycorticosterone (DOC) Measurement
Table 2: Accuracy of this compound (DOCP) Measurement
Serum Concentration Monitoring in Research Settings
In research environments, the monitoring of this compound (DOCP) serum concentrations has evolved from indirect pharmacodynamic assessments to direct quantification of the active moiety. Historically and commonly in clinical practice, the efficacy of DOCP is assessed by monitoring its physiological effects, primarily through the measurement of serum electrolyte concentrations, specifically sodium (Na+) and potassium (K+). tandfonline.comtodaysveterinarypractice.com Research protocols often involve measuring these electrolytes at specific time points post-injection, such as 10 to 14 days and again at 25 to 30 days, to evaluate the drug's effect. todaysveterinarypractice.comtodaysveterinarypractice.com
Another pharmacodynamic marker utilized in research for monitoring is plasma renin activity (PRA). todaysveterinarypractice.comtodaysveterinarypractice.com In individuals with primary hypoadrenocorticism, PRA is typically elevated. Effective mineralocorticoid replacement therapy with DOCP leads to the normalization of PRA levels. todaysveterinarypractice.comnih.gov Studies have shown that DOCP treatment can effectively suppress increased renin activity in dogs. nih.govnih.gov The measurement of PRA is considered a gold standard for monitoring mineralocorticoid therapy in human medicine and has been demonstrated as a reliable tool in canine research as well. todaysveterinarypractice.comnih.gov
More recently, advanced analytical methodologies have been developed for the direct measurement of DOCP and its active metabolite, desoxycorticosterone (DOC), in serum. tandfonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated for this purpose, offering high sensitivity and specificity. tandfonline.com These methods allow for precise pharmacokinetic studies. A pilot study utilizing an LC-MS/MS method revealed that after administration of DOCP, the parent compound was not detectable in serum samples, suggesting rapid and complete conversion to its active metabolite, DOC. tandfonline.com In that study, baseline serum DOC concentrations in dogs with hypoadrenocorticism were found to be 0.183 +/- 0.090 ng/mL, which increased into the 1.0–2.2 ng/mL range following DOCP administration. tandfonline.com
The development of these direct measurement techniques provides a more precise tool for pharmacokinetic research, moving beyond the reliance on pharmacodynamic markers which, while effective for clinical management, are indirect indicators of drug concentration. tandfonline.com
Half-life and Prolonged Release Characteristics
This compound is formulated as a microcrystalline suspension, a design that ensures slow dissolution of the compound from the injection site, leading to prolonged drug release and a long duration of action. todaysveterinarypractice.comwikipedia.org This formulation is responsible for its utility as a long-acting mineralocorticoid replacement therapy.
Influence of Administration Route on Half-life (Subcutaneous vs. Intramuscular)
The route of administration significantly influences the pharmacokinetic profile of this compound, particularly its half-life and the duration of elevated serum concentrations of its active metabolite, desoxycorticosterone (DOC). Research and pharmacokinetic studies have demonstrated that subcutaneous (SQ) administration results in a more prolonged release and a longer half-life compared to intramuscular (IM) injection. todaysveterinarypractice.comfda.gov
One pharmacokinetic study reported that the half-life of DOCP was substantially longer when administered subcutaneously (approximately 17 days) compared to when it was given intramuscularly (approximately 8 days). todaysveterinarypractice.comtodaysveterinarypractice.com This difference in terminal decline rates means that therapeutic concentrations are maintained for a longer period following subcutaneous injection. fda.gov
A crossover pharmacokinetic study involving a high dose of DOCP (11 mg/kg) to ensure measurable concentrations provided further insight. While the total drug exposure (AUC) and maximum peak concentration (Cmax) were similar between the two routes, the persistence of the drug differed. The average time to the last quantifiable concentration was 49 days for the subcutaneous route versus 39 days for the intramuscular route. fda.gov This study confirmed that although a longer half-life was observed with subcutaneous administration, large fluctuations induced error in the precise estimation of these values. fda.gov The data clearly indicated that serum DOC concentrations remained elevated for a longer duration with the subcutaneous route. fda.gov
Below is a data table summarizing the pharmacokinetic parameters from the aforementioned study comparing subcutaneous and intramuscular administration of Zycortal® Suspension.
| Pharmacokinetic Parameter | Subcutaneous (SQ) Administration | Intramuscular (IM) Administration |
|---|---|---|
| AUC (ng*day/mL) | 105 | 101 |
| Cmax (ng/mL) | 6.1 | 7.1 |
| Tmax (days) | 6.5 | 4.5 |
| Half-life (t½) (days) | ~17 | ~8 |
| Time to Last Quantifiable Concentration (days) | 49 | 39 |
Data sourced from pharmacokinetic studies comparing administration routes. todaysveterinarypractice.comfda.gov The half-life values are approximate due to noted fluctuations in the terminal decline phase. fda.gov
Adverse Event Profiles and Safety Research
Documented Adverse Effects in Clinical Trials and Post-Approval Experience
Adverse reactions to desoxycorticosterone pivalate (B1233124) have been documented in controlled clinical field studies and post-approval experience reports. Some of these effects may resolve with adjustments in the dosage or frequency of administration of desoxycorticosterone pivalate or any concurrent glucocorticoid medication. nih.govdrugs.comnih.gov
Table 1: Reported Adverse Reactions to this compound
| Adverse Reaction | Frequency Category |
|---|---|
| Polyuria | Most Common |
| Polydipsia | Most Common |
| Depression/Lethargy | Common |
| Injection Site Reactions | Common |
| Vomiting | Common |
| Anorexia | Common |
| Diarrhea | Common |
| Weakness | Reported |
| Weight Loss | Reported |
| Inappropriate Urination/Incontinence | Reported |
| Skin and Coat Changes | Reported |
| Panting | Reported |
| Polyphagia | Reported |
| Shaking/Trembling | Reported |
| Urinary Tract Infection | Reported |
| Restlessness | Reported |
| Facial/Muzzle Edema | Reported |
| Urticaria | Reported |
| Anaphylaxis | Rare/Serious |
| Anemia | Rare/Serious |
| Congestive Heart Failure | Rare/Serious |
| Collapse | Rare/Serious |
Frequency categories are based on available data from field studies and post-approval reporting. nih.govdrugs.comtodaysveterinarypractice.comdechra-us.com
Increased urination (polyuria) and increased thirst (polydipsia) are among the most frequently reported adverse events in dogs treated with this compound. nih.govdrugs.comtodaysveterinarypractice.comjamdvm.com These clinical signs were commonly noted in effectiveness field studies for different formulations of the drug. todaysveterinarypractice.comtodaysveterinarypractice.com In some instances, persistent polyuria and polydipsia may necessitate a reduction in the glucocorticoid dose or the this compound dose. nih.gov Excessive doses of this compound can lead to increased blood volume, which may contribute to these signs. drugs.comakcpetrx.comgoodrxforpets.com
Lethargy and depression are commonly reported adverse reactions. nih.govdrugs.comdechra-us.comwendyblount.com In a field effectiveness study comparing two different formulations of this compound, lethargy/depression was reported more frequently with one formulation (9.7%) compared to the other (2.6%). todaysveterinarypractice.comtodaysveterinarypractice.com These signs can also be indicative of a glucocorticoid deficiency, and careful monitoring is often required. nih.govdrugs.com
Reactions at the site of injection are a known adverse effect. jamdvm.comwendyblount.comvcahospitals.com These can manifest as pain on injection, irritation, or abscesses. nih.govdrugs.comnih.gov In safety studies, injection site reactions were the most common adverse effect observed. todaysveterinarypractice.comtodaysveterinarypractice.com One clinical trial reported a dog developing a sterile inflammatory reaction at the injection site, which resolved with treatment. nih.gov Another case involved a dog exhibiting signs of pain during and immediately after injection. nih.gov
Gastrointestinal issues such as vomiting and diarrhea are frequently reported in post-approval adverse drug experience reports and clinical studies. nih.govdrugs.comdechra-us.comjamdvm.comwendyblount.com In a comparative field study, diarrhea was noted more commonly with one formulation (7.7%) versus another (2.7%). todaysveterinarypractice.comtodaysveterinarypractice.com Anorexia (decreased appetite) and weight loss have also been documented. nih.govdrugs.com
Safety trials have identified certain endocrine-related effects. Notably, a decrease in urine creatinine (B1669602) has been observed. todaysveterinarypractice.com This finding is often part of a broader set of laboratory changes consistent with the pharmacological effects of the drug, which also include decreased urine specific gravity, increased serum sodium, and decreased serum potassium. todaysveterinarypractice.comtodaysveterinarypractice.com
Table 2: Endocrine and Metabolic Research Findings
| Parameter | Observation | Source |
|---|---|---|
| Urine Creatinine | Decreased in safety trials | todaysveterinarypractice.com |
| Urine Specific Gravity | Decreased in safety trials | todaysveterinarypractice.com |
| Serum Sodium | Increased | todaysveterinarypractice.com |
| Serum Potassium | Decreased | todaysveterinarypractice.com |
| Blood Urea (B33335) Nitrogen (BUN) | Decreased | todaysveterinarypractice.com |
While uncommon, serious adverse events have been reported. The use of this compound is cautioned in patients with pre-existing congestive heart failure, severe renal disease, or edema. todaysveterinarypractice.comwendyblount.comvcahospitals.com
Congestive Heart Failure: There are reports of dogs with pre-existing heart murmurs developing congestive heart failure after treatment. todaysveterinarypractice.comtodaysveterinarypractice.comfda.gov Excessive doses can lead to increased blood volume and cardiac enlargement, which can exacerbate heart conditions. drugs.comakcpetrx.comvcahospitals.com
Anaphylaxis: Anaphylactic reactions are a rare but serious reported adverse event. nih.govdrugs.comdechra-us.comwendyblount.com
Collapse: Collapse has been reported, in one case possibly due to inadvertent intravenous administration, which can lead to acute shock. todaysveterinarypractice.comjamdvm.comwendyblount.comvcahospitals.com
Other rare but serious adverse events noted in post-approval reports include anemia. nih.govdrugs.comdechra-us.comwendyblount.com
Risk Factors and Patient Subpopulations
The use of this compound (DOCP) requires careful consideration in specific patient populations due to its mechanism of action, which involves mimicking the effects of the endogenous mineralocorticoid aldosterone (B195564). todaysveterinarypractice.com This action leads to increased renal absorption of sodium and water, and enhanced excretion of potassium. todaysveterinarypractice.comnih.gov Consequently, patients with certain pre-existing conditions are at a heightened risk for complications.
Pre-existing Cardiac Conditions (Congestive Heart Failure)
This compound is contraindicated in patients with congestive heart failure. vcahospitals.comctfassets.net The primary risk stems from the drug's effect on extracellular fluid volume. By promoting the retention of sodium and water, DOCP can lead to an increased blood volume, which in turn elevates the workload on the heart. nih.gov In patients with compromised cardiac function, this can precipitate or worsen congestive heart failure. vcahospitals.com Research and product labels explicitly caution that the resulting fluid retention can lead to edema (swelling) and cardiac enlargement. nih.gov In clinical field studies, a dog with a pre-existing heart murmur was reported to have developed congestive heart failure during treatment. todaysveterinarypractice.comtodaysveterinarypractice.com Therefore, the use of DOCP in patients with pre-existing heart disease requires extreme caution. vcahospitals.com
Renal and Hepatic Disease Considerations
The therapeutic effects of this compound are contingent upon a functioning kidney. nih.gov The medication is contraindicated in patients with severe or advanced kidney disease. vcahospitals.comctfassets.nettodaysveterinarypractice.com Before initiating therapy, it is crucial to rule out primary renal disease, as the drug's mechanism for regulating electrolytes and fluid volume will be ineffective or potentially harmful in a compromised renal system. nih.gov Caution is also advised for patients with any degree of renal disease or edema. nih.gov
In addition to renal concerns, cautions are in place for the use of DOCP in patients with primary hepatic failure. todaysveterinarypractice.comctfassets.nettodaysveterinarypractice.com The liver plays a role in steroid hormone metabolism, and impaired liver function could potentially alter the drug's effects and safety profile.
| Patient Subpopulation | Primary Risk Factor | Physiological Rationale | Clinical Considerations |
|---|---|---|---|
| Pre-existing Cardiac Conditions (e.g., Congestive Heart Failure) | Fluid Retention | DOCP-induced sodium and water retention increases blood volume, leading to increased cardiac workload. nih.gov | Contraindicated in congestive heart failure; may cause cardiac enlargement and edema. nih.govvcahospitals.com |
| Renal Disease | Impaired Drug Action and Exacerbation of Condition | The therapeutic effects of DOCP are dependent on functioning kidneys for electrolyte and fluid regulation. nih.gov | Contraindicated in severe renal disease; primary renal disease should be ruled out before use. nih.govvcahospitals.comctfassets.net |
| Hepatic Disease | Altered Drug Metabolism | Potential for altered metabolism of the steroid hormone by a compromised liver. | Caution is advised for patients with primary hepatic failure. todaysveterinarypractice.comctfassets.nettodaysveterinarypractice.com |
| Pregnancy | Unknown Fetal Safety | The safety of DOCP during pregnancy has not been established. vcahospitals.com | Product labels recommend against use in pregnant animals. nih.govtodaysveterinarypractice.com |
Pregnancy and Reproductive Safety Research
The safety of this compound during pregnancy has not been established. vcahospitals.com Product labels for commercially available formulations explicitly state that the drug should not be used in pregnant animals. nih.govtodaysveterinarypractice.com This contraindication is based on a lack of specific reproductive safety studies to determine the potential effects on fetal development.
Research on Over-Supplementation and Mineralocorticoid Excess
While this compound is an effective therapy, excessive supplementation can lead to a state of iatrogenic mineralocorticoid excess. nih.gov This condition is characterized by predictable biochemical and clinical abnormalities resulting from the exaggeration of the drug's intended physiological effects. The concern that standard dosing protocols might result in mineralocorticoid excess has led to research into the efficacy of lower-dose protocols. nih.govnih.gov
Biochemical Evidence of Overtreatment
The primary biochemical markers of DOCP overtreatment are directly related to its effects on renal electrolyte handling. Excessive mineralocorticoid activity leads to pronounced sodium retention and potassium excretion. nih.gov Therefore, the key biochemical indicators of over-supplementation are:
Hypernatremia (elevated serum sodium levels) todaysveterinarypractice.comnih.gov
Hypokalemia (decreased serum potassium levels) todaysveterinarypractice.comnih.gov
In safety studies involving the administration of high doses of DOCP, transient and reversible decreases in serum potassium and increases in sodium were observed. magonlinelibrary.com The presence of hypernatremia or hypokalemia during routine monitoring is an indication that the dosage should be reduced. todaysveterinarypractice.comnih.gov Another potential biochemical finding can be a decrease in blood urea nitrogen (BUN), which was noted in a safety study with high doses. magonlinelibrary.com
Clinical Manifestations of Excess
The biochemical disturbances caused by mineralocorticoid excess manifest as distinct clinical signs. These manifestations are primarily a consequence of fluid retention secondary to sodium retention and electrolyte imbalances. nih.gov
Key clinical signs of over-supplementation include:
Polyuria and Polydipsia: Excessive urination and thirst are common signs. nih.gov
Edema: Swelling, particularly of the limbs or face, can occur due to increased extracellular fluid volume. nih.govvcahospitals.com
Weight Gain: Excessive weight gain may indicate fluid retention. nih.gov
Cardiovascular Effects: Increased blood volume can lead to cardiac enlargement and hypertension. nih.gov
These signs are consistent with the syndrome of apparent mineralocorticoid excess (AME), a condition characterized by hypertension, hypokalemia, and low renin activity. wikipedia.orgnih.gov Prolonged over-supplementation with DOCP can induce a similar clinical picture. nih.gov
| Indicator Type | Specific Finding | Underlying Mechanism |
|---|---|---|
| Biochemical | Hypernatremia (High Sodium) | Excessive renal tubular absorption of sodium. nih.gov |
| Hypokalemia (Low Potassium) | Enhanced renal excretion of potassium driven by sodium resorption. nih.gov | |
| Clinical | Polyuria & Polydipsia (Excessive Urination & Thirst) | Osmotic diuresis and compensatory fluid intake related to electrolyte and fluid shifts. nih.gov |
| Edema (Swelling) | Expansion of extracellular fluid volume due to sodium and water retention. nih.gov | |
| Excessive Weight Gain | Indicates fluid retention secondary to sodium retention. nih.gov | |
| Cardiac Enlargement / Hypertension | Result of expanded blood volume and increased cardiac output. nih.gov |
Research on Dosing Strategies and Individualized Therapy
Evaluation of Standard vs. Low-Dose Protocols
The manufacturer-recommended starting dose for desoxycorticosterone pivalate (B1233124) is 2.2 mg/kg. todaysveterinarypractice.comnih.gov However, numerous studies have indicated that many patients can be effectively managed on lower doses, prompting research into the comparative efficacy and safety of different dosing protocols. todaysveterinarypractice.comtodaysveterinarypractice.com
Multiple studies have demonstrated that initiating treatment with a lower dose of desoxycorticosterone pivalate can be both safe and effective for the majority of dogs with primary hypoadrenocorticism. A prospective study in 2019 involving 17 dogs with newly diagnosed primary hypoadrenocorticism found that a starting dose of 1.5 mg/kg was sufficient to control clinical signs and maintain normal serum electrolyte concentrations in all but two of the patients. todaysveterinarypractice.com Notably, no dogs in this study ultimately required the standard 2.2 mg/kg dose. todaysveterinarypractice.com Further supporting these findings, a retrospective study of 49 dogs showed that initial doses of less than 2.2 mg/kg were effective in controlling clinical signs, with the mean final dose being 1.3 mg/kg. todaysveterinarypractice.com Another retrospective study of 13 dogs found a 1.5 mg/kg starting dose to be effective in all but one dog, which required a slightly higher dose of 1.6 mg/kg. todaysveterinarypractice.com
A randomized, controlled, double-blinded clinical trial directly compared a standard-dose group (2.2 mg/kg every 30 days) with a low-dose group (1.1 mg/kg every 30 days) in 37 dogs with newly diagnosed primary hypoadrenocorticism. nih.govnih.gov The study concluded that low-dose DOCP protocols appear to be safe and effective for the treatment of hypoadrenocorticism in most dogs. nih.govnih.gov In fact, the standard-dose protocols were more likely to result in biochemical evidence of overtreatment. nih.govnih.gov
The following table summarizes the findings of a study evaluating a low-dose DOCP treatment protocol.
A primary goal of this compound therapy is the normalization of serum sodium and potassium levels. Research indicates that lower doses are generally sufficient to achieve and maintain electrolyte balance. In the randomized controlled trial comparing standard (2.2 mg/kg) and low (1.1 mg/kg) doses, the mean serum sodium to potassium ratios at re-evaluations were ≥32 in both groups throughout the 90-day study. nih.govresearchgate.net No dog in either group developed electrolyte abnormalities that required medical intervention. nih.govnih.gov However, hypokalemia (low potassium) occurred on at least one occasion in 9 of the control dogs (standard dose) and 6 of the test population dogs (low dose). nih.govnih.gov
A retrospective study of 49 dogs found no statistically significant relationships between the initial DOCP dose and post-treatment serum sodium, potassium, or their ratio. nih.gov This suggests that lower initial doses did not compromise electrolyte control. nih.gov Furthermore, none of the dogs in this study, regardless of the initial dose, developed uncontrolled hypoadrenocorticism or severe electrolyte abnormalities that would have necessitated an increase in the dose. nih.gov
The table below presents data from a randomized controlled trial comparing low-dose and standard-dose DOCP protocols.
Dosing Interval Optimization Studies
The standard recommended dosing interval for this compound is every 25 days. todaysveterinarypractice.commagonlinelibrary.com However, clinical experience and research have shown that the duration of action of the drug is often longer, allowing for the possibility of extending the time between injections. nih.govnih.gov
A prospective, multicenter clinical trial involving 53 dogs with primary hypoadrenocorticism investigated the duration of action of DOCP. nih.govnih.gov The study found that the duration of action ranged from 32 to 94 days (median, 62 days) in newly diagnosed dogs and from 41 to 124 days (median, 67 days) in previously treated dogs. nih.govnih.gov This research strongly indicates that for many dogs, the dosing interval can be safely extended beyond the standard 25-30 days. nih.govnih.gov The final acceptable treatment interval that maintained normal serum potassium and sodium concentrations for all dogs in the study ranged from 38 to 90 days, with a median of 58 days. todaysveterinarypractice.comnih.gov
The table below details the findings on the duration of action of DOCP from a prospective clinical trial.
While research has established that individualized dosing intervals are feasible, the specific factors that determine the ideal interval for each patient are still being investigated. The 2017 prospective study on DOCP's duration of action did not find a significant association between the duration of action and several baseline variables that were assessed. nih.govnih.gov This suggests that factors other than those initially considered may play a role, or that individual response is highly variable.
In a 2019 study, it was noted that younger, growing dogs might require higher initial doses that can be reduced over time. todaysveterinarypractice.com This could also imply that their dosing intervals might need to be shorter initially and could potentially be extended as they mature. However, more research is needed to fully understand the factors that influence individualized dosing intervals.
Monitoring Protocols in Research Settings
In research settings, monitoring protocols for patients receiving this compound are crucial for adjusting dosages and intervals to maintain efficacy and safety. A common approach involves measuring serum electrolytes (sodium and potassium) at specific time points after the initial injection. todaysveterinarypractice.comtodaysveterinarypractice.com
Typically, electrolytes are checked 10 to 14 days post-injection to assess the peak effect of the dose and determine if any dosage adjustments are necessary. todaysveterinarypractice.comtodaysveterinarypractice.comfecava.org A second measurement is often taken around day 25 to 30, just before the next scheduled dose, to evaluate the duration of action and decide if the dosing interval needs to be modified. todaysveterinarypractice.comtodaysveterinarypractice.comfecava.org
For instance, if hyperkalemia or hyponatremia is present at the 10-14 day check, the subsequent dose might be increased by 5-10%. todaysveterinarypractice.comtodaysveterinarypractice.com Conversely, if hypokalemia or hypernatremia is observed, the dose may be decreased by 5-10%. todaysveterinarypractice.comtodaysveterinarypractice.com If electrolyte abnormalities are present at the 25-30 day mark, the dosing interval may be shortened. todaysveterinarypractice.comtodaysveterinarypractice.com
In addition to serum electrolytes, some research studies also utilize plasma renin activity (PRA) as a monitoring tool. todaysveterinarypractice.commsu.edu PRA is considered a sensitive indicator of mineralocorticoid status. todaysveterinarypractice.com In dogs with hypoadrenocorticism, PRA is typically high and should normalize with appropriate DOCP therapy. todaysveterinarypractice.com Overly suppressed PRA can be an indication of excessive mineralocorticoid supplementation. nih.govmsu.edu
Once a stable maintenance dose and interval are established, monitoring is typically less frequent, with electrolyte levels checked every 3 to 6 months. todaysveterinarypractice.comtodaysveterinarypractice.com
Serum Electrolyte Monitoring for Treatment Adjustment
The cornerstone of monitoring and adjusting this compound therapy is the regular assessment of serum electrolyte concentrations, particularly sodium and potassium. todaysveterinarypractice.comvcahospitals.com The therapeutic goal is to maintain these electrolytes within their respective reference ranges. nih.gov
Initial monitoring protocols often involve checking electrolyte levels at specific time points after the first injection. For instance, a common recommendation is to measure serum electrolytes around day 10-14 and again at day 25 post-injection. todaysveterinarypractice.commagonlinelibrary.com The results from these time points guide adjustments to the dose and the dosing interval. For example, if hyponatremia (low sodium) or hyperkalemia (high potassium) is present at the mid-interval check, an increase in the subsequent DOCP dose by 5-10% may be indicated. todaysveterinarypractice.comtodaysveterinarypractice.com Conversely, if the patient exhibits hypernatremia (high sodium) or hypokalemia (low potassium), a dose reduction of 5-10% may be warranted. todaysveterinarypractice.comtodaysveterinarypractice.com
Should electrolyte abnormalities, specifically hyperkalemia or hyponatremia, be detected at the end of the dosing interval (around day 25), a reduction in the interval by 2 to 3 days is often recommended. todaysveterinarypractice.commagonlinelibrary.com Some protocols also utilize the sodium-to-potassium (Na+/K+) ratio as a guide for adjustments. dechra-us.com Once a stable maintenance dose and interval are established, monitoring frequency can typically be reduced to every 3 to 6 months. todaysveterinarypractice.comtodaysveterinarypractice.com
Table 1: Example of Serum Electrolyte Monitoring Protocol and Corresponding Dose Adjustments
| Time of Monitoring | Serum Electrolyte Findings | Recommended Adjustment |
| Day 10-14 | Hyponatremia or Hyperkalemia | Increase next dose by 5-10% |
| Hypernatremia or Hypokalemia | Decrease next dose by 5-10% | |
| Day 25 | Hyponatremia or Hyperkalemia | Decrease dosing interval by 2-3 days |
| Normal Electrolytes | Maintain current dose and interval |
Utility of Plasma Renin Activity (PRA) as a Monitoring Parameter
Plasma renin activity (PRA) has been investigated as a valuable tool for monitoring mineralocorticoid therapy, with some considering it the gold standard in human medicine. todaysveterinarypractice.comnih.gov In patients with adrenocortical insufficiency, PRA is typically elevated and subsequently decreases with adequate mineralocorticoid replacement. todaysveterinarypractice.comtodaysveterinarypractice.com
Studies have shown that treatment with this compound effectively suppresses and normalizes elevated PRA in dogs with primary hypoadrenocorticism. nih.govresearchgate.net In a comparative study, DOCP was found to be more effective at suppressing PRA than fludrocortisone (B194907). nih.govresearchgate.net This suggests that PRA can be a reliable indicator of the adequacy of mineralocorticoid supplementation.
Research comparing a standard-dose (2.2 mg/kg) to a low-dose (1.1 mg/kg) DOCP protocol found that PRA was overly suppressed in a significant majority of assessments in the standard-dose group. nih.gov Conversely, increased PRA was more frequently observed in the low-dose group, indicating that PRA can be sensitive to different dosing regimens. nih.gov The use of PRA can, therefore, help in titrating the dose to a level that is physiologically appropriate, potentially avoiding overtreatment. nih.gov
Table 2: Comparison of Plasma Renin Activity (PRA) in Different Treatment Groups
| Treatment Group | Baseline PRA | Post-Treatment PRA with DOCP | Post-Treatment PRA with Fludrocortisone |
| Dogs with Primary Hypoadrenocorticism | Increased | Normalized | Not consistently normalized |
Integration of Clinical Signs with Laboratory Findings
A comprehensive approach to individualized therapy with this compound involves the integration of clinical signs with laboratory findings. koreascience.kr While serum electrolyte concentrations and PRA provide objective data, the patient's clinical status is equally important in guiding treatment decisions.
Clinical signs of inadequate mineralocorticoid replacement can include lethargy, weakness, vomiting, diarrhea, and anorexia. dechra-us.comkoreascience.kr Conversely, signs of over-supplementation may manifest as polyuria (excessive urination) and polydipsia (excessive thirst). todaysveterinarypractice.commagonlinelibrary.com Therefore, a thorough clinical examination and a detailed history from the owner are crucial at each re-evaluation.
If a patient is clinically well and electrolyte levels are within the normal range, the current dosing regimen is generally considered effective. magonlinelibrary.com However, if clinical signs are present despite normal or only slightly abnormal electrolyte values, further investigation or adjustments to glucocorticoid therapy may be necessary, as DOCP has minimal glucocorticoid activity. magonlinelibrary.commagonlinelibrary.com For instance, if a dog on DOCP shows signs of depression, lethargy, or weakness, an increase in the prednisone (B1679067)/prednisolone dose may be warranted. dechra-us.com
Comparison of Dosing Algorithms and Clinical Consensus
There is no single, universally accepted dosing algorithm for this compound, and various approaches have been described in the literature and by manufacturers. todaysveterinarypractice.com This has led to a lack of a firm clinical consensus on the most effective monitoring and dosing protocols. todaysveterinarypractice.comtodaysveterinarypractice.com
The manufacturer-recommended starting dose for both Percorten-V and Zycortal is 2.2 mg/kg administered every 25 days. todaysveterinarypractice.com However, numerous studies have demonstrated that many patients can be well-controlled on lower doses and/or longer dosing intervals. todaysveterinarypractice.comtodaysveterinarypractice.com
Alternative dosing protocols have been explored to reduce the cost of treatment and to avoid potential overtreatment. nih.gov Research has shown that a starting dose of 1.5 mg/kg was sufficient to control clinical signs and maintain normal electrolyte concentrations in the majority of dogs in one study. nih.gov Another retrospective study found that a mean final dose of 1.3 mg/kg was effective. todaysveterinarypractice.com Furthermore, studies investigating the duration of action of DOCP have found it to be longer than 30 days in many dogs, with median dosing intervals ranging from 58 to 67 days in one study. researchgate.netnih.gov
A randomized controlled trial comparing a standard-dose (2.2 mg/kg) and a low-dose (1.1 mg/kg) protocol found that the low-dose protocol appeared to be safe and effective for most dogs, with the standard-dose protocol being more likely to result in biochemical evidence of overtreatment. nih.gov
The choice of dosing algorithm often comes down to clinician preference and the individual patient's response. Some clinicians may prioritize dose reduction, while others may focus on extending the dosing interval. todaysveterinarypractice.com The general agreement is that therapy should be tailored to the individual based on a combination of clinical response and laboratory monitoring. todaysveterinarypractice.com
Table 3: Comparison of Different this compound Dosing Strategies
| Dosing Strategy | Key Features | Research Findings |
| Manufacturer Recommended | Starting dose of 2.2 mg/kg every 25 days. todaysveterinarypractice.com | Effective, but may lead to overtreatment in some cases. nih.gov |
| Lower-Dose Protocols | Starting doses of 1.1 mg/kg to 1.5 mg/kg. nih.govnih.gov | Shown to be safe and effective in many dogs. nih.govnih.gov |
| Extended-Interval Protocols | Dosing intervals longer than 25-30 days. | Duration of action can be significantly longer in some individuals, with median intervals up to 67 days. researchgate.netnih.gov |
Future Research Directions and Unanswered Questions
Long-Term Outcomes of Varied Desoxycorticosterone Pivalate (B1233124) Dosing Protocols
Current therapeutic strategies for desoxycorticosterone pivalate have evolved from manufacturer guidelines, but a growing body of evidence suggests that alternative dosing protocols may offer comparable efficacy while mitigating costs and potential overtreatment. todaysveterinarypractice.commdpi.com Numerous studies have demonstrated that many patients can be successfully managed on doses lower than the standard label recommendations or with significantly extended intervals between administrations. magonlinelibrary.comnih.gov
Research has prospectively investigated the duration of DOCP's effect, revealing that its action often exceeds the conventional 25 to 30-day interval. magonlinelibrary.com One study found the median duration of action to be between 62 and 67 days, suggesting that individualized dosing intervals could be a viable strategy. researchgate.netnih.gov Similarly, protocols utilizing lower starting doses have been shown to effectively control clinical signs and serum electrolyte concentrations in the majority of dogs. nih.gov A randomized clinical trial found that a low-dose protocol was safe and effective, and that standard-dose protocols were more likely to result in biochemical evidence of overtreatment. nih.gov
| Study Focus | Key Research Findings | Unanswered Questions for Future Research |
|---|---|---|
| Extended Dosing Intervals | A prospective clinical trial involving 53 dogs found the median duration of DOCP action ranged from 62 to 67 days. researchgate.netnih.gov The final median treatment interval for dogs in the long-term phase of the study was 58 days. researchgate.net | What are the long-term effects of less frequent, higher-dose injections on the renin-angiotensin-aldosterone system and blood pressure regulation? |
| Low-Dose Protocols | A study of 17 dogs showed a starting dose of 1.5 mg/kg was effective for most, with the median dose decreasing to 1.1 mg/kg after 2-3 months. nih.gov A separate randomized trial confirmed that a 1.1 mg/kg dose was safe and effective. nih.gov | Do low-dose protocols provide adequate physiological mineralocorticoid activity during times of stress? Do they reduce the risk of long-term complications like hypertension or renal disease? researchgate.net |
| Comparative Dosing Strategies | Retrospective studies have shown no significant difference in electrolytes or survival for patients on lower-than-label doses compared to standard doses. magonlinelibrary.com | Which protocol—dose reduction or interval extension—offers a better long-term safety profile and quality of life? |
Comprehensive Pharmacokinetic/Pharmacodynamic Studies in Diverse Populations
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of DOCP is crucial for optimizing therapy. Current knowledge is limited; for instance, one formulation administered subcutaneously was found to have a longer half-life (17 days) than when given intramuscularly (8 days). todaysveterinarypractice.comtodaysveterinarypractice.com However, the precise time to maximal effect remains unknown, and there is a need for more detailed studies. researchgate.net
Future research should aim to characterize the PK/PD properties of DOCP in a wider range of patient populations. Factors such as age, breed, body condition, and concurrent diseases could significantly influence drug absorption, distribution, metabolism, and excretion. For example, young, growing animals may require higher initial doses that can be reduced over time. nih.gov There is also a notable lack of data for its use in other species, such as cats, where hypoadrenocorticism is rare and DOCP use is considered extra-label. vcahospitals.com Comprehensive studies are needed to develop more tailored and predictive dosing models for these diverse groups.
Exploration of this compound in Other Endocrine Disorders
The therapeutic application of DOCP has been almost exclusively confined to the treatment of mineralocorticoid deficiency in primary hypoadrenocorticism. petplace.com Its role in other endocrine or non-endocrine disorders remains a largely unexplored frontier. Future research could investigate whether DOCP has potential therapeutic benefits in conditions characterized by relative aldosterone (B195564) deficiency or dysregulation of the renin-angiotensin-aldosterone system. Conditions involving autonomic dysfunction or certain forms of renal salt wasting could be theoretical candidates for investigation, although such explorations would be highly speculative without foundational preclinical research. A thorough investigation into the broader physiological effects of DOCP could unveil novel therapeutic opportunities.
Development of Novel Formulations or Administration Methods
The current formulation of DOCP is a microcrystalline suspension that allows for slow dissolution and prolonged drug release. todaysveterinarypractice.com While effective, the necessity of monthly or bimonthly injections presents a lifelong burden for both the patient and the owner. The development of novel formulations represents a significant opportunity to improve treatment convenience and potentially therapeutic consistency.
Future research should focus on creating ultra-long-acting delivery systems. Formulations that could provide stable therapeutic levels for six months to a year would dramatically improve quality of life and owner compliance. Avenues for exploration could include:
Biodegradable Implants: Subcutaneous implants that slowly release DOCP over an extended period could offer a "set-and-forget" solution for long-term management.
Injectable Hydrogels: Advanced polymer-based gels could form a subcutaneous depot from which the drug is released at a controlled rate over many months.
Nanoparticle Technology: Encapsulating DOCP in nanoparticles could alter its release profile, potentially leading to longer-lasting formulations.
Advanced Diagnostic and Monitoring Biomarkers for Optimized Therapy
Therapeutic monitoring for DOCP currently relies on serial measurements of serum sodium and potassium concentrations. todaysveterinarypractice.commagonlinelibrary.com While essential for preventing life-threatening electrolyte imbalances, these markers may not be sensitive enough to detect subtle mineralocorticoid excess or deficiency.
Plasma renin activity (PRA) is considered a more sensitive marker of mineralocorticoid status in human medicine. todaysveterinarypractice.com Studies in dogs have shown that DOCP treatment can normalize elevated PRA levels, but they have also raised concerns that standard doses may cause excessive suppression of PRA, indicating overtreatment. nih.govresearchgate.net The logistical challenges and cost of PRA testing have limited its widespread use in veterinary practice.
Therefore, a critical area for future research is the identification and validation of novel, accessible biomarkers for monitoring DOCP therapy. Potential candidates could include:
Specific urinary electrolyte ratios that more accurately reflect renal tubular function.
Other hormones or peptides within the renin-angiotensin-aldosterone system.
Metabolomic or proteomic markers that provide a more integrated picture of the patient's physiological response to treatment.
The development of a reliable, cost-effective biomarker would allow for more precise therapeutic adjustments, minimizing the risks of both under- and over-treatment.
Economic and Accessibility Considerations in Lifelong Treatment Regimens
The cost of DOCP and the associated monitoring represents a significant financial commitment for owners and can be a barrier to treatment. todaysveterinarypractice.comtodaysveterinarypractice.comnih.gov This economic pressure has been a major impetus for research into lower-dose and extended-interval protocols. mdpi.com Studies have shown that these alternative strategies can lead to substantial cost savings. One prospective trial calculated that using an individualized, extended dosing interval resulted in a median drug cost reduction of approximately 57.5% per year. researchgate.net
| Consideration | Current Status | Future Research Direction |
|---|---|---|
| Treatment Cost | Lifelong therapy with DOCP can be cost-prohibitive for some owners, impacting the decision to treat. todaysveterinarypractice.comnih.gov | Further validation of low-dose/extended-interval protocols to establish long-term safety and promote wider adoption; research into more cost-effective manufacturing or synthesis of the compound. |
| Accessibility | Requires regular veterinary visits for injections and blood monitoring, which can be a logistical challenge for owners. vcahospitals.com | Development of novel, ultra-long-acting formulations (e.g., implants) to reduce the frequency of veterinary visits and improve accessibility for remote or less mobile owners. |
| Economic Impact of Dosing | Research has demonstrated that alternative protocols can significantly reduce annual medication costs. researchgate.net | Formal pharmacoeconomic analyses comparing different treatment strategies, factoring in medication, monitoring, and potential complication costs to define the most cost-effective approach long-term. |
Future research must continue to address these economic and accessibility issues. This includes not only optimizing dosing strategies but also exploring more affordable manufacturing processes and developing novel formulations that reduce the frequency of required veterinary interventions. Ensuring that this life-saving treatment is both affordable and accessible is paramount for animal welfare.
Q & A
Q. What are the standard experimental models for evaluating Desoxycorticosterone pivalate (DOCP) toxicity, and how are they designed?
Answer: The most widely used model involves administering DOCP to Beagle dogs via intramuscular injections at 28-day intervals over 6 months, with doses ranging from 2.2 to 11 mg/kg. Studies track physiological parameters (weight, water intake, serum electrolytes) and organ weights post-mortem. For example, a 6-month study observed dose-dependent weight loss in male dogs (up to 18% reduction at 11 mg/kg) and reversible organ toxicity . Experimental designs often include control groups receiving vehicle suspensions and employ statistical methods like ANOVA for continuous variables (e.g., weight) and Kruskal-Wallis tests for non-parametric data .
Q. How does DOCP dosage influence renal and electrolyte parameters in preclinical models?
Answer: DOCP induces dose-dependent polyuria and polydipsia in dogs, with significant increases in water intake (up to 60% in males). Serum potassium decreases by 10–20% in females by week 5 and in males by week 13. Serum sodium transiently rises but normalizes post-treatment. These effects are linked to DOCP’s mineralocorticoid activity, which enhances renal tubular sodium reabsorption and potassium excretion. Creatinine clearance rates in females increased from 2.86 ml/min/kg (control) to 4.16 ml/min/kg at 11 mg/kg, indicating altered glomerular filtration .
Q. What methodologies are recommended for assessing DOCP’s impact on organ toxicity?
Answer: Organ toxicity is evaluated through absolute and relative organ weight measurements post-mortem. For example, in male dogs, DOCP reduced adrenal, testicular, and epididymal weights by 14–31% at 11 mg/kg. Relative kidney weight (organ-to-body weight ratio) increases due to compensatory hypertrophy from polyuria. Histopathological analysis and hormone receptor binding assays (e.g., mineralocorticoid receptors in the hypothalamus) are used to confirm mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in DOCP-induced creatinine clearance data between sexes?
Answer: Female dogs exhibit weaker endogenous creatinine secretion mechanisms, leading to clearance rates closer to glomerular filtration rates (GFR). In contrast, males show higher baseline creatinine secretion, which DOCP may suppress. To reconcile discrepancies, researchers should use inulin clearance as a gold standard for GFR and account for sex-specific tubular secretion dynamics via paired serum/urine creatinine assays .
Q. What molecular mechanisms underlie DOCP’s feedback inhibition on hypothalamic-pituitary-adrenal (HPA) axis activity?
Answer: High-dose DOCP binds to glucocorticoid receptors (GRs) and mineralocorticoid receptors (MRs) in the brain, suppressing corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). This feedback reduces adrenal gland weight (up to 31% in males) and alters steroidogenesis. MR antagonism studies in dogs suggest DOCP’s effects are mediated via GR-dominated pathways under physiological conditions, but MR involvement becomes significant at supraphysiological doses .
Q. What longitudinal study designs are optimal for evaluating DOCP’s reversibility and long-term safety?
Answer: Phase-based trials with recovery periods (e.g., 14–30 days post-treatment) are critical. A 6-month study showed DOCP-induced weight loss and organ toxicity (e.g., kidney hypertrophy) were reversible after discontinuation. For long-term safety, researchers should monitor residual hormonal imbalances (e.g., ACTH suppression) and employ individualized dosing intervals (IDIs) based on plasma sodium/potassium trends, which can extend DOCP’s duration of action to 94 days in naïve dogs .
Q. How can cost-effective DOCP dosing protocols be validated without compromising therapeutic efficacy?
Answer: Randomized controlled trials demonstrate that lower initial doses (1.5 mg/kg) maintain electrolyte balance in 70–80% of dogs with hypoadrenocorticism. Dose intervals can be individualized using plasma sodium/potassium thresholds (hyponatremia <135 mmol/L, hyperkalemia >6.0 mmol/L), reducing annual drug costs by 57.5%. Validation requires serial electrolyte monitoring and adjustment for growth phases in young animals, which require higher doses .
Methodological Considerations
- Statistical Analysis : Use mixed-effects models to account for repeated measures (e.g., weekly weight data) and Dunnett’s test for dose-group comparisons .
- Ethical Guidelines : Adhere to OECD 409 or FDA GLP standards for chronic toxicity studies, including humane endpoints for polyuria-induced dehydration .
- Reference Standards : Use USP-grade DOCP (CAS 808-48-0) and validate purity (>99%) via HPLC to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
